REACTION_SMILES
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[C:1]([CH2:2][SH:3])(=[O:4])[O:5][CH3:6].[C:7](=[O:8])([O-:9])[O-:10].[CH3:13][O:14][c:15]1[n:16][c:17]([S:23]([CH3:24])(=[O:25])=[O:26])[n:18][c:19]([O:21][CH3:22])[cH:20]1.[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[K+:11].[K+:12].[OH2:27]>>[C:1]([CH2:2][S:3][c:17]1[n:16][c:15]([O:14][CH3:13])[cH:20][c:19]([O:21][CH3:22])[n:18]1)(=[O:4])[O:5][CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(S(C)(=O)=O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)CSc1nc(OC)cc(OC)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |